1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Description
Properties
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)8-3-2-6(7)11/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKUFYIQAHVKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrazolopyridine Core
The foundational step involves cyclizing a suitable precursor, such as 2-aminopyridine derivatives bearing appropriate substituents, to form the pyrazolopyridine scaffold. This can be achieved via:
- Condensation reactions between 2-aminopyridine and α-ketoesters or aldehydes under acidic or basic conditions, facilitating ring closure.
- Microwave-assisted cyclization , which enhances reaction efficiency and reduces reaction times, as demonstrated in recent studies where microwave irradiation at elevated temperatures (around 250°C) under solvent-free conditions yielded the fused heterocycle effectively.
Introduction of the Hydroxyl Group at the 7-Position
The hydroxyl functionality at the 7-position can be introduced through:
- Nucleophilic aromatic substitution on halogenated intermediates, where a suitable leaving group (e.g., chlorine or bromine) at the 7-position is displaced by hydroxide ions.
- Oxidative hydroxylation of the corresponding methyl group at the 7-position, using oxidizing agents such as hydrogen peroxide in the presence of catalysts, to selectively generate the hydroxyl group.
Methylation at the 1-Position
The methyl group at the 1-position is typically introduced via:
- Methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions, often in polar aprotic solvents like DMF or acetonitrile.
- Alternatively, direct methylation of the heterocyclic nitrogen during the cyclization step, if the precursor contains a methylated nitrogen.
Purification and Characterization
Post-synthesis, the crude product is purified through:
- Flash chromatography on silica gel, employing eluents such as dichloromethane or mixtures with methanol.
- Recrystallization from suitable solvents to obtain pure crystalline material.
Structural confirmation involves NMR spectroscopy , mass spectrometry , and elemental analysis to verify the molecular structure and purity.
Representative Reaction Scheme
Precursor: 2-aminopyridine derivative + α-ketoester
→ Cyclization under microwave irradiation (250°C, solvent-free)
→ Formation of fused heterocycle
→ Hydroxylation at 7-position
→ Methylation at 1-position
→ Purification and characterization
Data Table Summarizing Key Conditions
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-aminopyridine + α-ketoester | None (microwave) | Microwave, 250°C, 15 min | ~80-90% | Solvent-free, rapid synthesis |
| Hydroxylation | NaOH or H₂O₂ | Water or alcohol | Reflux or room temp | ~70-85% | Selective at 7-position |
| Methylation | Methyl iodide | DMF | Room temp to 50°C | ~75-85% | Basic conditions |
Research Findings and Validation
Recent studies have demonstrated the effectiveness of microwave-assisted synthesis in constructing complex heterocycles like pyrazolopyridines with high efficiency and minimal by-products. For instance, the synthesis of related pyrazolopyridine derivatives via microwave irradiation yielded products with purity suitable for pharmacological testing, confirming the method's robustness.
Moreover, the strategic use of nucleophilic substitution and oxidation reactions ensures regioselectivity, crucial for obtaining the desired 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Antiproliferative Effects
Research indicates that 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : Compounds with similar structures have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and Hep G2 (hepatocellular carcinoma). Notably, some derivatives demonstrated IC50 values lower than standard anticancer drugs like doxorubicin, indicating superior potency .
Anti-inflammatory Properties
The compound has also been studied for its potential anti-inflammatory effects. It has been shown to inhibit specific protein-protein interactions that are crucial in inflammatory pathways, suggesting a role in treating conditions characterized by excessive inflammation .
Antimicrobial Activity
In addition to its anticancer properties, this compound derivatives have exhibited antimicrobial activity against various pathogens. For example:
- Compounds from this class have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics against several microbial strains .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in different therapeutic areas:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol involves its interaction with specific molecular targets. For instance, when used as a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects. The compound’s pyrazole ring acts as a hydrogen bond donor, while the pyridine ring participates in π-π stacking interactions with aromatic amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and related heterocycles:
Challenges and Opportunities
- Synthetic Complexity : Fused pyrazolo-pyridines require precise regiocontrol during cyclization, unlike pyrazolo-pyrimidines, which benefit from established nucleoside analog protocols .
- Tautomerism : Pyrazolo-pyridin-7-ols may exhibit tautomerism between hydroxyl and keto forms, complicating crystallographic analysis (SHELX programs are widely used for such refinements) .
- Drug Design : The methyl group in this compound reduces metabolic oxidation compared to ethyl or propyl derivatives seen in patent literature .
Biological Activity
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (often referred to as Ro 64-6198) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has gained attention due to its significant biological activities, particularly in the context of kinase inhibition and potential applications in cancer therapy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and features a fused ring system comprising a pyrazole and a pyridine ring. The methyl group at position 1 of the pyrazole ring contributes to its unique chemical properties and biological activities.
This compound primarily exerts its biological effects through the inhibition of various kinases. Kinases are essential enzymes that regulate numerous cellular processes by phosphorylating substrates involved in signaling pathways. The compound has been shown to modulate key signaling pathways, including:
- MAPK/ERK Pathway : This pathway is crucial for cell proliferation and differentiation. Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells.
- Cell Cycle Regulation : The compound influences gene expression related to cell cycle progression and apoptosis, affecting cellular survival and growth dynamics .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against:
| Cell Line | Activity |
|---|---|
| MV4-11 (Biphenotypic B myelomonocytic leukemia) | Significant inhibition observed |
| K562 (Chronic myeloid leukemia) | Moderate inhibition noted |
| MCF-7 (Human breast cancer) | High sensitivity to treatment |
In these studies, the compound induced apoptosis through mechanisms such as caspase activation and modulation of apoptotic signaling pathways .
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases critical for tumor growth and survival:
- CDK2 and CDK9 : These cyclin-dependent kinases are pivotal in regulating the cell cycle. Inhibition leads to cell cycle arrest and reduced proliferation rates in cancer cells .
- PARP-1 : Inhibition of this enzyme is associated with DNA repair mechanisms; thus, its blockade can enhance the effectiveness of chemotherapeutic agents by promoting DNA damage accumulation in cancer cells .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant increase in early and late apoptosis (total = 42.19%) compared to control groups. This effect was attributed to the compound's ability to disrupt key signaling pathways involved in cell survival .
- Combination Therapy Research : Another investigation suggested that combining this compound with other chemotherapeutics could enhance overall efficacy by targeting multiple pathways simultaneously, thereby overcoming resistance mechanisms commonly seen in cancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, and how can reaction conditions be optimized?
- Methodology : Use cyclocondensation reactions with β-keto esters under acidic conditions. For example, reflux 3-amino-1,2-pyrazole derivatives with a β-keto ester (e.g., ethyl acetoacetate) in acetic acid at 110°C for 3–12 hours, followed by precipitation with diethyl ether and vacuum drying .
- Key Parameters : Monitor reaction progress via TLC, adjust stoichiometry (4:1 molar ratio of β-keto ester to pyrazole), and optimize reflux time to minimize side products.
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., hydroxyl proton at δ 11.75 ppm in DMSO) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS (e.g., [M+H] ion matching theoretical mass) .
- X-ray Crystallography : Resolve crystal structure to validate tautomeric forms and hydrogen-bonding networks (mean C–C bond length: 0.005 Å; R factor: 0.065) .
Q. What purification strategies are effective for isolating this compound?
- Methods : Recrystallization from methanol or ethanol yields high-purity solids (>97%). For complex mixtures, column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in tautomeric forms of pyrazolo-pyridine derivatives?
- Approach : Single-crystal X-ray diffraction distinguishes between 1H and 3H tautomers by analyzing bond lengths and hydrogen atom positions. For example, the hydroxyl group at position 7 stabilizes the 3H tautomer via intramolecular hydrogen bonding (N–H···O distance: ~2.1 Å) .
Q. What mechanistic insights explain selectivity in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibition by pyrazolo-pyrimidines?
- Hypothesis : The compound’s planar pyrazolo-pyridine core mimics purine bases, competing with hypoxanthine for HGPRT binding. Molecular docking studies using PDBeChem data (PDB ID: DB03153) suggest key interactions with residues like Asp137 and Phe187 .
Q. How can discrepancies in NMR data between synthetic batches be systematically addressed?
- Troubleshooting :
- Solvent Effects : DMSO-d may enhance tautomerization, causing peak splitting. Compare spectra in CDCl and DMSO-d .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted β-keto esters or dimerization products) .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Tools :
- ADMET Prediction : Use SwissADME to assess cytochrome P450 interactions and bioavailability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and oxidative degradation pathways .
Methodological Considerations
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition kinetics?
- Protocol :
- HGPRT Activity Assay : Measure conversion of hypoxanthine to IMP using UV-Vis spectroscopy (λ = 290 nm). Include controls with known inhibitors (e.g., acyclovir) .
- IC Determination : Use dose-response curves (0.1–100 µM range) and nonlinear regression analysis .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Optimization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
